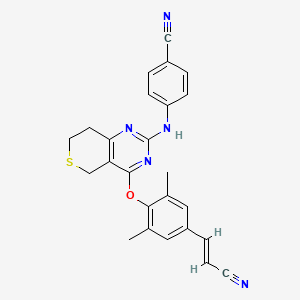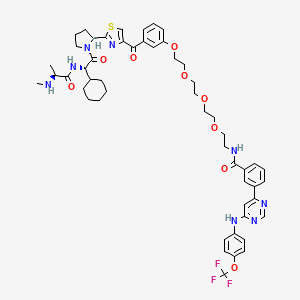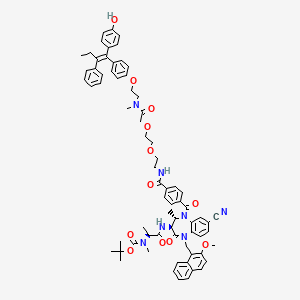
Methyl 3,4-dihydroxybenzoate-d3-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydroxybenzoate-d3-1 can be synthesized by the deuteration of Methyl 3,4-dihydroxybenzoateThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms .
化学反应分析
Types of Reactions
Methyl 3,4-dihydroxybenzoate-d3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various ester or ether derivatives depending on the substituent introduced.
科学研究应用
Methyl 3,4-dihydroxybenzoate-d3-1 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential neuroprotective effects and its role in preventing neurodegenerative diseases.
Industry: Utilized in the development of antioxidant formulations and as a reference standard in analytical chemistry
作用机制
Methyl 3,4-dihydroxybenzoate-d3-1 exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
相似化合物的比较
Similar Compounds
Methyl 3,4-dihydroxybenzoate:
Methyl 3,5-dihydroxybenzoate: Another methyl ester derivative with similar antioxidant properties.
Uniqueness
Methyl 3,4-dihydroxybenzoate-d3-1 is unique due to the presence of deuterium atoms, which enhance its stability and alter its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research applications where precise quantitation and tracing are required .
属性
分子式 |
C8H8O4 |
|---|---|
分子量 |
171.16 g/mol |
IUPAC 名称 |
methyl 2,3,6-trideuterio-4,5-dihydroxybenzoate |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i2D,3D,4D |
InChI 键 |
CUFLZUDASVUNOE-NRUYWUNFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])O)O)[2H] |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)



